2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid
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Overview
Description
2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid is a complex organic compound that features a piperidine ring, an isoindoline core, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the isoindoline core. The final step involves the addition of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)acetic acid
- 4-(1-Methylpiperidin-4-yl)oxy aniline
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
Uniqueness
2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)-3-oxo-1H-isoindole-4-carboxylic acid |
InChI |
InChI=1S/C15H18N2O3/c1-16-7-5-11(6-8-16)17-9-10-3-2-4-12(15(19)20)13(10)14(17)18/h2-4,11H,5-9H2,1H3,(H,19,20) |
InChI Key |
VAXUYNKBSIXHNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O |
Origin of Product |
United States |
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